molecular formula C12H16N2OS B2688471 5-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 380436-90-8

5-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B2688471
CAS RN: 380436-90-8
M. Wt: 236.33
InChI Key: NVQONLPKBDCYGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the formation of the thiazole ring via cyclization, which can be achieved through various methods, including the Hantzsch thiazole synthesis or the Cook-Heilbron synthesis .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography .


Chemical Reactions Analysis

Thiazole derivatives can participate in a variety of chemical reactions. The presence of electron-withdrawing or electron-donating substituents on the thiazole ring can significantly influence the compound’s chemical behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on the specific functional groups present in the molecule. Many thiazole derivatives have shown significant biological activity, including antimicrobial, anti-inflammatory, and anticancer activities .

Future Directions

The future research directions for thiazole derivatives are vast due to their wide range of biological activities. They continue to be a focus in the development of new pharmaceuticals .

properties

IUPAC Name

5-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-3-11-8-13-12(16-11)14-9-5-4-6-10(7-9)15-2/h4-7,11H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQONLPKBDCYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN=C(S1)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

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